4-Hydroxy-2-methylphenylboronic acid

描述

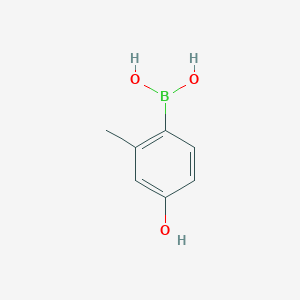

Structure

2D Structure

属性

IUPAC Name |

(4-hydroxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIYNIONWDBJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378464 | |

| Record name | 4-Hydroxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493035-82-8 | |

| Record name | B-(4-Hydroxy-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493035-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Arylboronic Acids As Versatile Building Blocks and Catalysts

Arylboronic acids are a class of organic compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. boronmolecular.com Their stability, generally low toxicity, and ease of synthesis make them valuable reagents in organic chemistry. boronmolecular.comnih.gov They are considered "green" compounds because they degrade to boric acid, which can be eliminated by the body. nih.gov

These compounds are extensively used as building blocks in the construction of complex molecules. boronmolecular.com A prime example of their utility is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comacs.org This reaction has significantly impacted the synthesis of pharmaceuticals and other fine chemicals. boronmolecular.com Boronic acids are also key in other synthetic reactions, including the formation of bioconjugates, which are used to create innovative hybrid materials for therapeutic purposes. researchgate.net

Beyond their role as building blocks, arylboronic acids can also function as catalysts. The boron atom in these molecules has only six valence electrons, which allows them to act as mild Lewis acids. researchgate.net This property enables them to catalyze a variety of reactions, including dehydrations and the formation of amides and esters. nih.gov Electron-deficient arylboronic acids have shown particular promise in catalyzing dehydrative carbon-oxygen and carbon-carbon bond formations. nih.gov

Structural Characteristics of 4 Hydroxy 2 Methylphenylboronic Acid and Its Unique Reactivity Profile

4-Hydroxy-2-methylphenylboronic acid is a solid compound with the chemical formula C7H9BO3 and a molecular weight of 151.96. chemicalbook.comsigmaaldrich.com Its structure consists of a phenyl ring substituted with a hydroxyl group at the fourth position, a methyl group at the second position, and a boronic acid group at the first position.

The presence of both a hydroxyl (electron-donating) and a methyl (electron-donating) group on the aromatic ring influences the electronic properties and reactivity of the boronic acid moiety. These substituents can affect the Lewis acidity of the boron atom and the compound's participation in coupling reactions. While specific research on the unique reactivity profile of this compound is not extensively detailed in the provided results, the general principles of substituted arylboronic acids suggest that the electronic nature of the substituents plays a crucial role. For instance, its analog, 4-methoxy-2-methylphenylboronic acid, is used as a reactant in the preparation of biologically active molecules, such as inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2. sigmaaldrich.com

The synthesis of this compound has been described, for example, by the oxidation of its corresponding boronate ester precursor. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 493035-82-8 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C7H9BO3 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 151.96 g/mol | chemicalbook.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Historical Development of Boronic Acid Chemistry and Its Broader Impact on Organic Synthesis and Chemical Biology

Classical and Contemporary Approaches for the Synthesis of Arylboronic Acids

A variety of methods have been established for the synthesis of arylboronic acids, ranging from traditional organometallic routes to more recent transition metal-catalyzed approaches.

A foundational method for creating the carbon-boron bond involves the reaction of an organometallic nucleophile with an electrophilic boron source, typically a trialkyl borate (B1201080) ester like trimethyl borate. wikipedia.orgprepchem.com This approach commonly utilizes organomagnesium compounds (Grignard reagents) or organolithium reagents.

The process begins with the formation of the organometallic reagent from an aryl halide. For instance, an aryl bromide or chloride reacts with magnesium metal to form the corresponding Grignard reagent, or with an organolithium reagent (like n-butyllithium) via lithium-halogen exchange. prepchem.comgoogle.com This highly reactive intermediate is then treated at low temperatures with a trialkyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired arylboronic acid. prepchem.comgoogle.com

A general pathway for this synthesis is as follows:

Formation of Organometallic Reagent: Aryl-X + M → Aryl-M (where X = Cl, Br, I; M = MgX or Li)

Reaction with Borate Ester: Aryl-M + B(OR)₃ → Aryl-B(OR)₂

Hydrolysis: Aryl-B(OR)₂ + H₂O → Aryl-B(OH)₂

This method is robust but can be limited by the functional group tolerance due to the high reactivity of the organometallic intermediates. sigmaaldrich.com

| Reagent Type | Precursor | Key Reagents | Product | Reference |

| Grignard Reagent | Aryl Halide (e.g., 4-bromotoluene) | Mg, Trialkyl borate, Acid | Arylboronic Acid (e.g., 4-tolylboronic acid) | prepchem.com |

| Organolithium | Aryl Halide (e.g., 2-bromophenol) | n-Butyllithium, Trimethyl borate, Acid | Arylboronic Acid (e.g., 2-hydroxyphenylboronic acid) | google.com |

Transmetallation provides an alternative route where an aryl group is transferred from a less electropositive metal (like silicon or tin) to a more electropositive one, or to a transition metal catalyst which then transfers it to a boron-containing reagent.

The reactions of aryltrimethylsilanes and aryltrimethylstannanes with electrophilic reagents can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org While not a direct one-step synthesis of boronic acids, these arylated organometallic compounds are crucial intermediates. For example, arylstannanes can participate in Stille coupling reactions, a powerful C-C bond formation method. nih.gov The synthesis of arylsilanes and stannanes can be achieved through various methods, including the reaction of organomagnesium reagents with chlorosilanes or Sandmeyer-type reactions for arylstannanes. nih.govorganic-chemistry.org The aryl group from these compounds can then be transferred in subsequent steps, often mediated by a transition metal catalyst, to a boron-containing species. nih.gov

The development of transition metal-catalyzed methods has revolutionized arylboronic acid synthesis, offering milder conditions and broader functional group compatibility. The Miyaura borylation reaction is a prominent example, typically employing a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). cuny.eduacs.org

This process involves a catalytic cycle that includes oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetallation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. cuny.edu These boronate esters can then be easily hydrolyzed to the corresponding boronic acids. This method is highly efficient for a wide range of substrates, including aryl chlorides. acs.org

| Catalyst System | Aryl Source | Boron Reagent | Product Type | Reference |

| Palladium/Phosphine (B1218219) Ligand | Aryl Halide/Triflate | Bis(pinacolato)diboron (B₂pin₂) | Arylboronate Ester | cuny.edu |

| Palladium(II) Acetate (B1210297) | Aryl Chloride | Tetrahydroxydiboron (B₂(OH)₄) | Arylboronic Acid | acs.org |

Direct C-H borylation represents a highly atom-economical approach, as it avoids the need for pre-functionalized aryl halides or triflates. sigmaaldrich.com This methodology utilizes transition metal catalysts, most notably iridium-based systems, to directly convert an aromatic C-H bond into a C-B bond. nih.govresearchgate.net

The reaction typically involves an iridium catalyst, often in conjunction with a bidentate nitrogen or phosphine ligand, and a diboron reagent like B₂pin₂. sigmaaldrich.comresearchgate.net A key advantage of this method is its unique regioselectivity, which is often governed by steric factors rather than the electronic properties of the substrate. sigmaaldrich.comnih.gov This allows for the borylation of positions that are not easily accessible through classical electrophilic substitution reactions. nih.gov Other transition metals like rhodium and cobalt have also been explored for C-H borylation. bohrium.comnih.gov

This powerful strategy streamlines the synthesis of arylboronic esters, which are versatile intermediates for further chemical transformations. sigmaaldrich.com

Specific Synthetic Routes for 4-Hydroxy-2-methylphenylboronic Acid

The synthesis of this compound (CAS Number: 493035-82-8, Molecular Formula: C₇H₉BO₃) can be achieved through methods tailored to its specific structure. chemicalbook.comsigmaaldrich.com

A documented route to this compound starts from a protected phenol (B47542) derivative, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. chemicalbook.com This precursor already contains the necessary boronate ester group.

The synthesis involves the deprotection and conversion of the boronate ester to the boronic acid. In a specific procedure, the starting phenol derivative is treated with sodium periodate (B1199274) and ammonium (B1175870) acetate in an acetone/water mixture. After an extended reaction time, the mixture is worked up, and the product is purified by silica (B1680970) gel chromatography. This method yielded this compound as a solid in a 49% yield. chemicalbook.com

Reaction Summary:

Starting Material: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Reagents: Sodium periodate, Ammonium acetate

Solvent: Acetone/Water

Yield: 49%

Product: (4-hydroxy-2-methylphenyl)boronic acid chemicalbook.com

Synthesis via Hydroxyl Etherification or Alkylation of Pre-existing Boronic Acids

The synthesis of derivatives of this compound can be effectively achieved through the etherification or alkylation of its hydroxyl group. This approach allows for the introduction of a wide variety of functional groups, modifying the properties of the parent molecule for specific applications. The reactivity of the hydroxyl group can be leveraged to form ethers, which are common structural motifs in pharmaceuticals and materials science.

For instance, the Williamson ether synthesis is a classic and reliable method for this transformation. In this reaction, the hydroxyl group of this compound is first deprotonated with a suitable base to form a phenoxide ion. This more nucleophilic species then reacts with an alkyl halide or another electrophile to form the desired ether. The choice of base and solvent is crucial to optimize the reaction yield and prevent side reactions.

A common challenge in this synthesis is the potential for the boronic acid group to interfere with the reaction. Protecting the boronic acid moiety, for example, by converting it to a boronate ester, can be a necessary step before proceeding with the etherification. Following the successful formation of the ether linkage, the protecting group can be removed to regenerate the boronic acid.

Conversion from Boronate Esters (e.g., Pinacol (B44631) Esters) to Free Boronic Acids

Boronate esters, particularly pinacol esters, serve as stable and easily handleable intermediates in the synthesis and purification of boronic acids. The conversion of these esters back to the free boronic acid is a critical final step in many synthetic routes. This deprotection is typically achieved through hydrolysis under acidic or basic conditions, or through transesterification.

A widely used method for the deprotection of pinacol boronate esters involves treatment with an excess of a diol, such as pinacol, in the presence of an acid catalyst. The equilibrium is driven towards the formation of the free boronic acid. Alternatively, aqueous acidic conditions, often using acids like hydrochloric acid or trifluoroacetic acid, can effectively cleave the ester bond.

The specific conditions for the deprotection of the pinacol ester of this compound must be carefully chosen to avoid degradation of the product. The presence of the electron-donating hydroxyl and methyl groups on the phenyl ring can influence the stability of the boronic acid, making the selection of a mild and efficient deprotection protocol essential for achieving high yields of the pure compound.

Advanced Synthetic Strategies and Optimization in the Context of this compound

The demand for efficient and selective synthetic methods has led to the development of advanced strategies that are applicable to the synthesis of this compound and its derivatives. These methods aim to improve reaction efficiency, selectivity, and sustainability.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of substituted phenylboronic acids, including this compound, often requires precise control over the placement of functional groups on the aromatic ring. Regioselectivity is a key consideration in the initial boronation step. For example, the iridium-catalyzed borylation of aromatic C-H bonds has emerged as a powerful tool for the regioselective synthesis of boronic esters. The directing effects of existing substituents on the ring play a crucial role in determining the position of the newly introduced boryl group.

In the context of this compound, the hydroxyl and methyl groups direct the borylation to specific positions. Understanding and controlling these directing effects are paramount for the regioselective synthesis of the desired isomer. Furthermore, chemoselectivity is important when other reactive functional groups are present in the molecule. The chosen reaction conditions must be mild enough to avoid unwanted side reactions with these groups.

Flow Chemistry and High-Throughput Synthesis Methodologies

Flow chemistry and high-throughput synthesis are transformative approaches that offer significant advantages over traditional batch processing. These technologies allow for rapid reaction optimization, improved safety, and scalability. The synthesis of boronic acids and their derivatives is well-suited to these methods.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and reduced reaction times. For the synthesis of this compound, a flow process could involve the continuous borylation of a substituted phenol precursor, followed by in-line purification and deprotection steps.

High-throughput screening methodologies enable the rapid testing of a large number of reaction conditions in parallel. This is particularly useful for optimizing the synthesis of complex molecules like substituted phenylboronic acids. By varying catalysts, ligands, solvents, and other parameters, the optimal conditions for the synthesis of this compound can be quickly identified, accelerating the development of efficient and robust synthetic protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.comnumberanalytics.com

Transmetallation: The subsequent step is transmetalation, where the organic group from the organoboron reagent, in this case, the 4-hydroxy-2-methylphenyl group from this compound, is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.orgchemrxiv.org

Reductive Elimination: The final step is reductive elimination, in which the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the desired biaryl product. numberanalytics.comyonedalabs.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

The electronic and steric properties of substituents on the phenylboronic acid ring can significantly influence the reactivity and selectivity of the Suzuki-Miyaura coupling. In the case of this compound, the hydroxyl (-OH) and methyl (-CH₃) groups play crucial roles.

Table 1: Influence of Substituents on Reactivity in Suzuki-Miyaura Coupling

| Substituent | Position | Electronic Effect | Expected Impact on Transmetalation |

|---|---|---|---|

| Hydroxyl (-OH) | para | Electron-donating | Accelerates |

| Methyl (-CH₃) | ortho | Electron-donating | Accelerates |

| Methyl (-CH₃) | ortho | Steric Hindrance | May decelerate |

The relative positions of substituents on the phenylboronic acid ring can lead to significant differences in reactivity, a phenomenon known as positional isomer effects. For instance, an ortho-substituent, such as the methyl group in this compound, can sterically hinder the approach of the boronic acid to the palladium center during transmetalation. beilstein-journals.org This can lead to lower reaction rates compared to its meta- or para-isomers. researchgate.net

In some cases, ortho-substituents can lead to the formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. beilstein-journals.orgresearchgate.net The presence of the ortho-methyl group in this compound could, depending on the coupling partner, lead to the formation of such axially chiral biaryls.

Furthermore, the electronic effects of substituents are also position-dependent. A para-hydroxyl group, as in this compound, exerts a strong electron-donating effect through resonance, which can enhance the nucleophilicity of the aryl group and promote transmetalation. researchgate.net

The choice of ligand coordinated to the palladium catalyst is critical for the success of the Suzuki-Miyaura reaction. Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency and selectivity of the coupling process. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. yonedalabs.comlibretexts.org For sterically hindered substrates, such as those involving ortho-substituted boronic acids like this compound, the use of bulky ligands can be particularly beneficial in promoting the desired coupling. uwindsor.ca

Catalyst loading, the amount of catalyst used relative to the reactants, is another important parameter. researchgate.net While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for metal contamination in the final product. researchgate.net Optimizing the catalyst loading is therefore a key consideration in developing efficient and economical synthetic protocols. nih.gov In many modern Suzuki-Miyaura protocols, very low catalyst loadings, in the parts-per-million (ppm) range, can be achieved with highly active catalyst systems.

Table 2: Common Ligands for Suzuki-Miyaura Coupling and Their Properties

| Ligand Type | Examples | Key Properties |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine, Tri-tert-butylphosphine | Varying steric bulk and electron-donating ability. libretexts.org |

| Bidentate Phosphines | dppf, Xantphos | Form stable chelate complexes with palladium. libretexts.org |

| Buchwald Ligands | SPhos, XPhos | Bulky, electron-rich biaryl phosphines for challenging couplings. uwindsor.ca |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often highly effective for cross-coupling. nih.gov |

Traditionally, Suzuki-Miyaura reactions have been carried out in organic solvents such as toluene, dioxane, or DMF. However, in line with the principles of green chemistry, there has been a significant shift towards the use of more environmentally benign solvent systems. acs.org Water is a particularly attractive solvent due to its low cost, non-flammability, and minimal environmental impact. researchgate.netmdpi.com

The use of aqueous media for Suzuki-Miyaura couplings has been shown to be highly effective, and in some cases, can even lead to enhanced reaction rates. tum.denih.gov For the coupling to proceed efficiently in water, the use of water-soluble ligands and bases is often necessary. acs.org The development of catalyst systems that are active and stable in water is an active area of research. mdpi.com The hydroxyl group in this compound may enhance its solubility in aqueous media, potentially making it a suitable substrate for green Suzuki-Miyaura coupling protocols.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, there is growing interest in the use of nickel catalysts as a more cost-effective and earth-abundant alternative. nih.govnih.gov Nickel-catalyzed cross-coupling reactions can often proceed under milder conditions and may exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. researchgate.net

Nickel catalysts have been successfully employed in Suzuki-Miyaura type couplings of a wide range of substrates, including arylboronic acids with aryl halides and pseudohalides. acs.orgnih.gov The development of efficient nickel-based catalyst systems, often involving specific ligands to tune the reactivity of the metal center, is an ongoing area of research. acs.orgrsc.org Given the economic and environmental advantages of nickel, its application in the cross-coupling of this compound represents a promising avenue for the synthesis of valuable biaryl compounds. nih.govacs.org

Activation of Carbon-Fluorine Bonds in Cross-Coupling

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. However, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of fluoroaromatics. In this context, boronic acids, including analogs of this compound, play a crucial role as nucleophilic partners.

Mechanistic studies suggest that the catalytic cycle often involves an electron-rich palladium complex, which facilitates the oxidative addition of the C-F bond. mdpi.com For instance, the use of ligands like BrettPhos can promote high regioselectivity in the cross-coupling of trifluoro-aromatic compounds with arylboronic acids. mdpi.com The reaction mechanism can also be influenced by intramolecular interactions. For example, in certain systems, lithium ions can coordinate with a nitrogen atom in a polycyclic fluoro-aromatic compound, weakening the adjacent C-F bond and facilitating its cleavage. mdpi.com

Nickel-catalyzed systems have also been developed for C-F bond activation. The mechanism in these cases can involve the generation of free radical intermediates or a pathway involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination to form the desired C-C bond and regenerate the active Ni(0) catalyst. mdpi.com The specific pathway is often dependent on the directing groups present on the aromatic fluoride and the nature of the ligands employed. mdpi.com

While direct studies on this compound in C-F activation are not extensively detailed in the provided results, the general principles of arylboronic acid reactivity in these transformations are applicable. The electronic properties of the boronic acid, influenced by the hydroxyl and methyl groups, would affect the transmetalation step in the catalytic cycle.

Decarbonylative Cross-Coupling Approaches

Decarbonylative cross-coupling has emerged as a valuable synthetic strategy, allowing for the use of readily available carboxylic acid derivatives as coupling partners. In these reactions, a carbonyl group is extruded, typically as carbon monoxide, followed by the formation of a new carbon-carbon bond. Arylboronic acids, such as this compound, are key reagents in these transformations, serving as the source of the aryl group.

Palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides with boronic acids provides a route to biaryls. acs.org Mechanistic and DFT studies suggest that the reaction proceeds through a palladium(II) intermediate generated by oxidative addition and decarbonylation, which then undergoes transmetalation with the arylboronic acid. researchgate.net Similarly, a one-pot decarbonylative cross-coupling of diverse (hetero)aryl acids has been developed using a copper-catalyzed decarboxylative borylation platform merged with palladium-catalyzed Suzuki-Miyaura coupling. nih.gov

Nickel-catalyzed decarbonylative cross-coupling of aromatic esters with arylboronic acids has also been reported. acs.orgresearchgate.net In these reactions, chelation assistance can play a crucial role in directing the C-O bond activation. The catalytic system often involves a Ni(0) complex, a phosphine ligand, and a base. acs.orgresearchgate.net The reaction mechanism likely involves oxidative addition of the ester to the Ni(0) center, decarbonylation, transmetalation with the arylboronic acid, and reductive elimination. researchgate.net

The synthetic utility of these methods is highlighted by their application in the late-stage functionalization of pharmaceuticals and natural products, capitalizing on the presence of a carboxylic acid moiety. acs.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high selectivity for the decarbonylative cross-coupling product over other potential side reactions. acs.orgacs.org

Other Transition Metal-Catalyzed Reactions Involving this compound Analogs

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be conducted under mild conditions, at room temperature, and open to the air. organic-chemistry.orgwikipedia.org

The proposed mechanism for the Chan-Lam coupling involves several key steps. nrochemistry.comst-andrews.ac.uk Initially, a Cu(II) catalyst reacts with the amine or alcohol. This is followed by transmetalation with the arylboronic acid to form a copper(II) intermediate. st-andrews.ac.uk Disproportionation of two Cu(II) species can lead to a key Cu(III) complex. nrochemistry.comst-andrews.ac.uk Reductive elimination from this Cu(III) intermediate forges the C-N or C-O bond and generates a Cu(I) species. nrochemistry.comst-andrews.ac.uk The catalytic cycle is completed by the oxidation of the Cu(I) species back to Cu(II) by an oxidant, which is often atmospheric oxygen. nrochemistry.comst-andrews.ac.uk

The scope of the Chan-Lam coupling is broad, encompassing a variety of substrates including phenols, amines, anilines, amides, imides, and sulfonamides. organic-chemistry.org The nature of the arylboronic acid, including the presence of substituents like the hydroxyl and methyl groups in this compound analogs, can influence the reaction efficiency. For instance, electron-deficient arylboronic acids have been observed to result in slower Cu(II)/Cu(III) oxidation in the catalytic cycle, leading to poorer coupling performance. acs.org

The reaction conditions, including the choice of copper source, solvent, and the presence of additives, can significantly impact the outcome of the Chan-Lam coupling. nrochemistry.com For example, the use of ligands such as pyridine (B92270) can be beneficial, and in some cases, the reaction can proceed without the need for an external base. nrochemistry.comacs.org

| Aspect | Description | References |

|---|---|---|

| Reaction Type | Copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds. | organic-chemistry.orgwikipedia.org |

| Key Mechanistic Steps | Transmetalation, oxidation to Cu(III), and reductive elimination. | nrochemistry.comst-andrews.ac.uk |

| Substrate Scope | Includes phenols, amines, anilines, amides, imides, and sulfonamides. | organic-chemistry.org |

| Influence of Substituents | Electron-deficient arylboronic acids can lead to slower reactions. | acs.org |

| Reaction Conditions | Often mild, at room temperature, and open to air. Can be influenced by ligands and bases. | organic-chemistry.orgwikipedia.orgnrochemistry.com |

Conjugate Addition Reactions

Arylboronic acids, including analogs of this compound, can participate in transition metal-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. beilstein-journals.org These reactions are a powerful method for the formation of carbon-carbon bonds. beilstein-journals.org Palladium and rhodium complexes are commonly used as catalysts for these transformations. beilstein-journals.orgacs.org

The mechanism of the palladium-catalyzed conjugate addition of arylboronic acids to enones is thought to involve the formation of a cationic arylpalladium(II) species. acs.org This is followed by carbopalladation of the enone olefin, which is the key C-C bond-forming step. acs.org The enantioselectivity in asymmetric versions of this reaction is often controlled by steric interactions between the chiral ligand and the substrate in the carbopalladation step. acs.org

Rhodium-catalyzed conjugate additions of arylboronic acids to α,β-unsaturated esters have also been developed. acs.org These reactions can achieve high yields and enantioselectivities. The catalytic cycle is believed to involve a rhodium hydroxide species that is active for transmetalation with the arylboronic acid. organic-chemistry.org

The substrate scope of these conjugate addition reactions is broad, including cyclic and acyclic enones, as well as α,β-unsaturated esters and amides. beilstein-journals.orgacs.orgorganic-chemistry.org The presence of a free phenolic hydroxyl group on the arylboronic acid, as in this compound, has been shown in some cases not to interfere with the palladium catalyst and not to affect the enantioselectivity of the reaction. beilstein-journals.org

| Catalyst | Substrate | Key Mechanistic Feature | References |

|---|---|---|---|

| Palladium | β-Substituted cyclic enones | Formation of a cationic arylpalladium(II) species and carbopalladation. | acs.org |

| Rhodium | α,β-Unsaturated esters | Involvement of a rhodium hydroxide species in transmetalation. | acs.orgorganic-chemistry.org |

| Palladium | β-(2-hydroxyaryl)enones | A free phenolic hydroxyl group on the enone does not interfere with the catalyst. | beilstein-journals.org |

Electrophilic Allyl Shifts and Homologations

Boronic acids and their derivatives can be involved in electrophilic allyl shifts, which are a type of allylic rearrangement. wikipedia.orgchemistnotes.com These reactions typically involve the electrophilic substitution at an allylic position accompanied by a shift of the double bond. chemistnotes.com The mechanism can proceed through the initial removal of a leaving group to form a resonance-stabilized allylic carbocation, which is then attacked by the electrophile. chemistnotes.com Alternatively, the electrophile can attack first, leading to a carbocation that then loses a leaving group. chemistnotes.com

Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, often a methylene group (-CH2-). wikipedia.org Boronic acids can be utilized in homologation reactions. For example, the synthesis of benzylboronates can be achieved through the photochemical homologation of boronic acids with N-sulfonylhydrazones. researchgate.net This reaction involves the photolysis of the N-sulfonylhydrazone to generate a diazoalkane, which then undergoes a geminal carboborylation. researchgate.net Another example is the Matteson homologation, which uses (dichloromethyl)lithium to extend a boronic ester, ultimately leading to a homologated product after subsequent steps. uni-saarland.de

Boronic Acid Catalysis (Non-Metal Mediated)

In addition to their role as reagents in transition metal-catalyzed reactions, boronic acids can also function as organocatalysts in the absence of a metal mediator. researchgate.net This catalytic activity stems from the ability of the boron atom to act as a Lewis acid and to form reversible covalent bonds with hydroxyl groups. researchgate.netresearchgate.net

Boronic acid catalysis can proceed through different modes of activation depending on the substrate and catalyst. researchgate.net Highly electron-deficient arylboronic acids can exhibit increased Lewis acidity and activate alcohols towards nucleophilic substitution, often via an SN1-type mechanism. researchgate.net In contrast, the reaction of boronic acids with diols or saccharides can form anionic tetrahedral adducts, which enhances the nucleophilicity of the oxygen atoms. researchgate.netresearchgate.net

A key application of boronic acid catalysis is in the direct amidation of carboxylic acids with amines. rsc.org The mechanism of this reaction has been a subject of detailed investigation. While a mechanism involving a monomeric acyloxyboron intermediate has been proposed, recent studies suggest that alternative pathways involving dimeric B-O-B or B-N-R motifs may be operative. rsc.orgnih.gov These dimeric species are thought to activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov The removal of water is crucial for driving the reaction towards the amide product. rsc.org

The steric and electronic properties of the boronic acid catalyst can significantly influence its catalytic activity. For instance, in amidation reactions, ortho-substituted boronic acids may favor the formation of catalytically competent dimeric "ate" complexes, as the corresponding boroxines are destabilized by steric effects. nih.gov

Electrophilic Activation of Carboxylic Acids for Amidation and Peptide Bond Formation

Arylboronic acids, including this compound, serve as effective catalysts for amidation and peptide bond formation by activating carboxylic acids. The catalytic cycle hinges on the electrophilic nature of the boron atom. The process is initiated by the reaction between the carboxylic acid and the arylboronic acid, which forms an acyloxyboronic acid intermediate. nih.gov This step is typically kinetically facile but can be thermodynamically unfavorable. nih.gov

This catalytic method represents a significant advancement over classical amidation protocols that require stoichiometric activating reagents, offering a more atom-economical and environmentally benign alternative. nih.govmdpi.com

Lewis Acid Catalysis in Organic Transformations

The utility of this compound as a catalyst in organic synthesis is rooted in its nature as a mild, organic-soluble Lewis acid. nih.govresearchgate.net The boron atom in arylboronic acids is sp2-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons. wiley-vch.de This Lewis acidity is central to its catalytic function, enabling the activation of various functional groups.

In catalytic processes, the trivalent boron atom can reversibly form covalent bonds with oxygen-containing functional groups, such as those in alcohols and carboxylic acids. nih.govualberta.ca This interaction activates the substrate, making it more susceptible to nucleophilic attack. For instance, by coordinating to a carbonyl oxygen, the boronic acid increases the electrophilicity of the carbonyl carbon. Similarly, coordination to a hydroxyl group facilitates its departure as a leaving group. ualberta.ca Borinic acids, which have two organic substituents on the boron atom, generally exhibit enhanced Lewis acidity compared to their boronic acid counterparts. researchgate.net

The catalytic activity of arylboronic acids is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase Lewis acidity and, consequently, catalytic efficacy in reactions like Friedel-Crafts alkylations. ualberta.ca

Catalytic Activation of Hydroxyl Functional Groups

Arylboronic acids are particularly adept at the catalytic activation of hydroxyl functional groups found in alcohols and carboxylic acids. ualberta.ca This capability provides a mild and selective alternative to methods requiring harsh conditions or stoichiometric activating agents. ualberta.caumanitoba.ca The activation mechanism involves the formation of a covalent intermediate between the boronic acid and the hydroxyl-containing substrate. ualberta.ca

This transient activation polarizes the C–O bond, facilitating subsequent transformations such as carbon-carbon or carbon-nitrogen bond formation. ualberta.caumanitoba.ca Boronic acid catalysis has been successfully applied to a range of reactions involving hydroxyl group activation, including:

Dehydrative Condensations: Catalyzing the formation of ethers or anhydrides by facilitating the removal of water. nih.gov

Nucleophilic Substitution: Activating alcohols for substitution reactions with various nucleophiles. researchgate.net

Friedel-Crafts Alkylations: Using π-activated alcohols as alkylating agents for aromatic compounds. ualberta.ca

The effectiveness of the catalysis is often dependent on the structure of the boronic acid. For example, arylboronic acids with ortho-substituents can exhibit unique reactivity profiles. ualberta.ca This mode of catalysis is highly valued for its broad functional group tolerance and its alignment with the principles of green chemistry. nih.govualberta.ca

Intramolecular Reactivity and Equilibrium Studies

Formation of Cyclic Boronates and Boroxoles from this compound Derivatives

Boronic acids, including arylboronic acids like this compound, have a propensity to undergo dehydration reactions to form cyclic anhydrides known as boroxoles. wiley-vch.de A boroxole is a six-membered ring composed of three boron and three oxygen atoms, formed from the intermolecular condensation of three boronic acid molecules. This equilibrium between the monomeric boronic acid and the trimeric boroxole is common for boronic acids in the solid state. wiley-vch.de

Furthermore, this compound can react with diols to form five- or six-membered cyclic boronic esters, known as dioxaborolanes and dioxaborinanes, respectively. wiley-vch.dewiley-vch.de The formation of these cyclic esters is a reversible process. Benzoxaboroles are a specific class of cyclic boronic acid derivatives that have gained significant interest due to their enhanced affinity for sugars at physiological pH compared to their corresponding acyclic boronic acids. mdpi.com The structure of this compound, with its ortho-methyl and para-hydroxyl groups, influences these equilibria and the stability of the resulting cyclic structures.

| Derivative | Parent Compound(s) | Ring Size | Heteroatoms |

| Boroxole | 3 molecules of Boronic Acid | 6-membered | B, O |

| Dioxaborolane | Boronic Acid + 1,2-Diol | 5-membered | B, O |

| Dioxaborinane | Boronic Acid + 1,3-Diol | 6-membered | B, O |

| Benzoxaborole | ortho-functionalized Arylboronic Acid | 5-membered | B, O |

Tautomeric Rearrangements in Ortho-Functionalized Arylboronic Acids

The presence of functional groups at the ortho position to the boronic acid moiety can lead to unique intramolecular interactions and potential tautomeric rearrangements. In the case of this compound, the ortho-methyl group can sterically influence the conformation of the boronic acid group and its interactions with other molecules.

While not a classic tautomerism, arylboronic acids with ortho-substituents capable of coordination, such as aminomethyl groups, can exhibit intramolecular Lewis acid-base interactions. nih.gov This can affect the acidity and reactivity of the boronic acid. For instance, an ortho-directing agent can be temporarily attached to the boronyl group to control the regioselectivity of certain reactions, such as C-H silylation, highlighting the influence of the ortho position on the boron center's reactivity. nih.gov These intramolecular effects are crucial in designing boronic acid catalysts with specific activities and selectivities.

Kinetics and Mechanisms of Boronic Acid Reactions with Diols (e.g., D-Fructose) in Aqueous Solution

The reaction of boronic acids with diols, such as D-fructose, in aqueous solution to form cyclic boronate esters is a cornerstone of their application in sensors and carbohydrate recognition. rsc.org The mechanism and kinetics of this reaction are highly dependent on the solution's pH. nih.govresearchgate.netnih.gov

Boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. nih.govresearchgate.net Both the neutral, trigonal boronic acid (B(OH)₂) and the anionic, tetrahedral boronate (B(OH)₃⁻) can react with diols, although their reactivities differ. researchgate.netnih.gov Studies with model diols have shown that multiple reactant species can be involved, leading to the formation of different adducts. researchgate.netnih.gov

Kinetic Parameters for Boronic Acid-Diol Reactions

| Parameter | Description | pH Dependence |

| Reactive Species | Trigonal R-B(OH)₂ and Tetrahedral R-B(OH)₃⁻ | Both are reactive, but the relative concentration is pH-dependent. researchgate.net |

| Rate-determining step | Initial intermolecular condensation between boronic acid/boronate and the diol. rsc.org | The rate is influenced by the pH, which controls the speciation of the boronic acid. researchgate.netnih.gov |

| Equilibrium | Favors ester formation at higher pH values. wiley-vch.de | The conditional formation constant (K') is used to describe the equilibrium in aqueous solution. nih.gov |

Applications of 4 Hydroxy 2 Methylphenylboronic Acid in Chemical Biology and Medicinal Chemistry

Molecular Recognition and Chemical Sensing

At the heart of many applications of 4-Hydroxy-2-methylphenylboronic acid lies its capacity for molecular recognition. This refers to the specific binding of one molecule to another, a fundamental process in many biological systems. This boronic acid derivative has proven to be particularly adept at recognizing and binding to a range of biologically significant molecules, making it a powerful tool for chemical sensing.

Principles of Reversible Covalent Boronic Acid-Diol Interactions (Boronate Ester Formation)

The key to the molecular recognition capabilities of this compound is its interaction with compounds containing diol groups (two hydroxyl groups on adjacent carbon atoms). This interaction is a reversible covalent reaction that results in the formation of a cyclic boronate ester. nih.govresearchgate.net

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov This property allows them to interact with Lewis bases, such as the hydroxyl groups in diols. The formation of the boronate ester is a condensation reaction where a molecule of water is eliminated. The resulting cyclic ester is stable, yet the reaction is reversible, meaning the boronate ester can be broken down to regenerate the original boronic acid and diol. nih.govresearchgate.net This reversibility is crucial for sensing applications, as it allows for dynamic and repeatable measurements. researchgate.net

The acidity of the boronic acid is a key factor in this interaction. The presence of electron-withdrawing or donating groups on the phenyl ring can influence the pKa of the boronic acid, thereby affecting its ability to bind with diols. nih.gov For instance, an electron-withdrawing group generally lowers the pKa, facilitating diol binding at a lower pH. nih.gov

Selective Recognition and Sensing of Saccharides and Polysaccharides

Saccharides, or sugars, are rich in diol groups, making them prime targets for recognition by boronic acids. nih.govnih.gov this compound can be incorporated into sensor systems to detect and quantify various saccharides. This is particularly relevant for monitoring glucose levels in individuals with diabetes. nih.gov

The selectivity of these sensors can be tuned by modifying the structure of the boronic acid receptor. nih.gov For example, the specific arrangement of functional groups on the phenyl ring can create a binding pocket that preferentially accommodates certain saccharides over others. This has been a significant area of research, with the goal of developing highly selective sensors for complex carbohydrates and polysaccharides. nih.govnih.gov

| Saccharide Target | Sensing Principle | Application |

| Glucose | Boronate ester formation leading to a change in fluorescence or color. nih.gov | Diabetes monitoring. nih.gov |

| Fructose | Stronger binding affinity compared to other monosaccharides, leading to a distinct signal. nih.gov | Differentiating between various sugars. nih.gov |

| Oligosaccharides | Molecularly imprinted polymers with boronic acid functionalities for selective recognition. bham.ac.ukbirmingham.ac.uk | Cancer biomarker detection. nih.gov |

Detection of Alpha-Hydroxy Carboxylic Acids (e.g., Lactic Acid, Malic Acid)

Alpha-hydroxy carboxylic acids, such as lactic acid and malic acid, also possess the necessary diol-like functionality for interaction with boronic acids. These molecules are important metabolites, and their detection can be valuable for diagnosing and monitoring certain medical conditions. nih.gov

For instance, elevated levels of 4-hydroxyphenyllactic acid have been identified as a potential biomarker for certain disorders. nih.govhmdb.ca While the direct use of this compound for the detection of these specific acids is an area of ongoing research, the underlying principle of boronate ester formation provides a strong foundation for the development of such sensors.

Development of Sensors for Neurotransmitters (e.g., Dopamine)

Neurotransmitters are chemical messengers that play a crucial role in the nervous system. The ability to detect and monitor neurotransmitter levels is of great interest for understanding brain function and for diagnosing neurological disorders. rsc.org

Dopamine, a key neurotransmitter, has a catechol group which is a type of diol. This makes it a suitable target for boronic acid-based sensors. nih.gov Research has shown that boronic acid-functionalized sensors can be designed to selectively bind dopamine, leading to a detectable signal. csic.esnih.gov The development of such sensors could provide valuable tools for neuroscience research and clinical diagnostics. nih.gov

Recognition of Other Biological Analytes (e.g., Nucleic Acids, Metal Ions)

The versatility of boronic acid chemistry extends beyond saccharides and neurotransmitters. Boronic acids can also be used to recognize other important biological analytes. For example, the phosphate (B84403) groups in nucleic acids (DNA and RNA) can interact with boronic acids, offering a potential strategy for nucleic acid sensing. nih.govmdpi.com

Furthermore, certain metal ions can interact with boronic acid-based systems. While the boronic acid itself may not directly bind the metal ion, it can be part of a larger sensor assembly where the binding of the metal ion to another part of the molecule influences the boronic acid's interaction with a diol, leading to a detectable signal. nih.gov

Design of Fluorescent Probes and Luminescent Sensor Systems

A powerful approach in chemical sensing is to couple the recognition event with a change in fluorescence or luminescence. nih.gov This is often achieved by incorporating a fluorophore (a fluorescent molecule) into the sensor design. dcu.ie

In the context of this compound, the binding of a target analyte, such as a saccharide, can cause a change in the electronic properties of the boronic acid. This change can then modulate the fluorescence of the attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.netnih.gov This principle has been used to develop a wide range of fluorescent probes for various biological analytes. nih.govnih.gov

Researchers have explored different mechanisms for this fluorescence modulation, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.gov The design of these probes often involves careful selection of the fluorophore and the linker connecting it to the boronic acid to achieve the desired sensing performance. nih.govresearchgate.net

Integration into Molecularly Imprinted Polymers (MIPs) for Targeted Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to act as artificial receptors with high selectivity for a specific target molecule. researchgate.nettaylorandfrancis.com The process involves polymerizing functional monomers and cross-linkers around a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and chemical functionality to the target. researchgate.netrsc.org

While direct studies detailing the use of this compound in MIPs are not prevalent, the principle is well-established using structurally similar phenylboronic acid derivatives. For instance, MIPs have been synthesized using 4-vinylphenylboronic acid to selectively capture diol-containing macrolide antibiotics like tylosin. nih.gov In this system, the boronic acid acts as a functional monomer, forming reversible covalent bonds with the diol groups of the target antibiotic. nih.gov This interaction is often pH-sensitive, allowing for controlled binding and release. nih.gov

Similarly, MIPs specific for 4-borono-L-phenylalanine (BPA), a compound used in boron neutron capture therapy, have been developed to serve as potential drug carriers. ncbj.gov.plnih.gov These polymers, created from methacrylic acid and various cross-linkers, showed specific binding to BPA, demonstrating the feasibility of imprinting boron-containing molecules. ncbj.gov.plnih.gov The creation of these synthetic receptors relies on interactions like hydrogen bonding between the template and the functional monomer to form the specific binding sites. wm.edu

Given these examples, this compound is a prime candidate for creating MIPs for several reasons:

The boronic acid group can form reversible ester bonds with 1,2- or 1,3-diols, which are common structures in sugars, glycoproteins, and certain drugs. nih.gov

The hydroxyl and methyl groups on the phenyl ring provide additional points for interaction (e.g., hydrogen bonding, hydrophobic interactions) within the imprinted cavity, potentially enhancing selectivity.

The ability to use a structurally similar but less expensive or more stable molecule as a template makes it possible to create MIPs for complex targets. nih.gov

This approach allows for the development of robust and stable sensors for detecting biomolecules, toxins, or drugs in complex samples. researchgate.nettaylorandfrancis.com

Drug Discovery and Therapeutic Development

The unique chemical reactivity of the boronic acid group has made it a privileged scaffold in drug design. Its ability to form stable, yet reversible, covalent bonds with key biological nucleophiles is central to its therapeutic applications.

Boronic acids and their derivatives have garnered significant attention as potent enzyme inhibitors. nih.gov Their mechanism of action often involves the boron atom, which possesses an empty p-orbital, acting as a Lewis acid to accept a lone pair of electrons from a nucleophilic residue (such as serine or threonine) in an enzyme's active site. nih.gov This forms a stable tetrahedral intermediate, effectively blocking the enzyme's catalytic activity. nih.gov

This property is exemplified by the success of boronic acid-based drugs in cancer therapy, where they function as proteasome inhibitors. nih.gov Beyond cancer, phenylboronic acids have been identified as effective surrogates for sulfate (B86663) groups, showing potential as pH-selective ligands for enzymes like arylsulfatase B, which is relevant for treating lysosomal storage disorders such as Maroteaux–Lamy syndrome. chemrxiv.org

The proteasome is a critical cellular complex responsible for degrading unwanted or misfolded proteins. Its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma. Boronic acids are a cornerstone of proteasome inhibitor design.

In the design of tripeptide boronic acid proteasome inhibitors, the nature of the amino acid side chains plays a crucial role in determining potency and selectivity. Research into a series of these inhibitors revealed that incorporating a hydrophilic 4-hydroxyphenyl substituent at certain positions was not favorable for cellular activity. However, modifications to the peptide backbone and other positions led to compounds with extremely high potency. For example, some synthesized tripeptide boronates demonstrated inhibitory concentrations (IC₅₀) against the 20S proteasome that were significantly lower than 1 nM, with one compound being twice as active as the approved drug bortezomib.

Table 1: Inhibitory Activity of Selected Tripeptide Boronate Proteasome Inhibitors

| Compound | Proteasome IC₅₀ (nM) | Notes |

|---|---|---|

| Bortezomib | 0.161 | FDA-approved proteasome inhibitor, used as a control. |

| Compound 7f | 0.079 | A synthesized tripeptide boronate showing potent inhibitory activity. |

Data sourced from a study on tripeptide boronic acid proteasome inhibitors.

The synthesis of such inhibitors often involves coupling a dipeptidyl intermediate with an amino boronate fragment, followed by deprotection to yield the final boronic acid. nih.gov

New chemical entities are urgently needed to combat tuberculosis, especially with the rise of drug-resistant strains. A novel class of compounds, biarylmethoxy nicotinamides, has shown potent and specific activity against Mycobacterium tuberculosis. The synthesis of these agents utilizes the core structure of this compound.

In a representative synthesis, 4-hydroxy-2-methyl bromobenzene (B47551) is first alkylated. This intermediate is then used in a Suzuki coupling reaction with a pyridine (B92270) boronic acid derivative to construct the key biaryl framework. Subsequent chemical modifications lead to the final nicotinamide (B372718) products. Structure-activity relationship studies on this class of compounds revealed that while the primary amide was important, certain modifications were tolerated, and the compounds retained their potency against several drug-resistant clinical isolates, suggesting a novel mode of action.

The therapeutic potential of a drug candidate is highly dependent on its selectivity and pharmacological profile. Strategic molecular modifications of a lead compound are essential to optimize these properties. For phenylboronic acid derivatives, modifications are often aimed at tuning the pKa of the boronic acid or introducing functional groups to improve binding affinity and selectivity for the biological target. nih.govrsc.org

Key strategies include:

Functional Group Addition: Introducing electron-withdrawing groups to the phenyl ring can lower the pKa of the boronic acid, enhancing its ability to form stable bonds at physiological pH. nih.gov

Bioisosteric Replacement: Boronic acids have been used as bioisosteres for other chemical groups. For example, they can act as mimics of the aromatic hydroxyl group in certain natural products, leading to analogues with improved potency as tubulin polymerization inhibitors. nih.gov

pH-Selectivity: Modifications can be designed to make the compound's binding affinity pH-dependent. This is particularly useful for developing pharmacological chaperones that need to bind to a target protein in one cellular compartment (e.g., the neutral pH of the endoplasmic reticulum) and release it in another (e.g., the acidic pH of the lysosome). chemrxiv.org

These modifications are crucial for transforming a bioactive compound into a viable drug candidate with an acceptable therapeutic window.

A significant challenge in drug development is achieving efficient delivery of the active agent to its target site while minimizing systemic toxicity. Boronic acid-based prodrugs and controlled release systems offer innovative solutions to this problem. nih.gov

A prodrug is an inactive or less active precursor that is converted into the active drug within the body. For boronic acids, a common strategy involves temporarily masking the boronic acid group, for instance, by forming a boronic ester. nih.gov This can improve pharmacokinetic properties and prevent off-target interactions. For example, a dipeptidyl boronic acid was converted into a prodrug by reacting it with diethanolamine, which resulted in a compound with good pharmacokinetic properties and potent in vitro and in vivo activity. nih.gov

Controlled release systems leverage the unique chemistry of phenylboronic acids to release a therapeutic payload in response to specific biological triggers. dovepress.comnih.gov A prominent example is the development of glucose-responsive systems for insulin (B600854) delivery. rsc.orgdovepress.com These systems utilize the reversible interaction between phenylboronic acid and glucose. A drug can be loaded into a nanoparticle or hydrogel cross-linked with boronic esters. nih.govrsc.org In the presence of high glucose concentrations, the glucose competitively binds to the boronic acid moieties, disrupting the cross-links and triggering the release of the encapsulated drug. dovepress.com

Furthermore, the reversible formation of boronic esters is often pH-dependent. nih.gov This property has been exploited to create pH-responsive drug delivery systems. Nanoparticles can be designed to be stable at physiological pH (7.4) but to disassemble and release their drug cargo in the acidic microenvironment of a tumor or within specific cellular organelles like endosomes (pH ~5.0). rsc.orgnih.govnih.gov

Bioconjugation and Drug Delivery Systems

The functional core of this compound's utility lies in its boronic acid group. This moiety's ability to interact with biological molecules in a controlled and often reversible manner makes it a powerful component in the design of advanced bioconjugation and drug delivery strategies.

Reversible Covalent Bioconjugation Using Boronic Acid Functionality

The cornerstone of boronic acid chemistry in a biological setting is its ability to form reversible covalent bonds with molecules containing cis-1,2- or -1,3-diol groups. nih.govbohrium.com This interaction results in the formation of cyclic boronate esters. nih.gov This process is a prime example of bioconjugation, the strategy of linking molecules to alter their function.

The reversible nature of this bond is crucial; its formation and cleavage can be controlled by external stimuli, particularly pH. manchester.ac.uknih.gov Boronate esters are generally stable at neutral or basic pH but can be hydrolyzed under acidic conditions. manchester.ac.uk This dynamic behavior allows for the attachment and subsequent release of biomolecules under specific environmental conditions. This attribute has been harnessed to decorate the surfaces of living cells, immobilize proteins, and create responsive materials. manchester.ac.uk While much of the foundational work has been done with phenylboronic acid and its derivatives, the principles are directly applicable to this compound, whose hydroxy and methyl groups can further modulate reactivity and solubility. cymitquimica.com

Targeted Delivery of Therapeutic Agents and Biomolecules

A significant challenge in chemotherapy is selectively targeting cancer cells while sparing healthy tissue. thieme-connect.comnih.gov Boronic acid-functionalized molecules and nanomaterials offer a promising strategy for targeted drug delivery. acs.org This targeting is often achieved by exploiting the high expression of sialic acid, a diol-containing sugar, on the surface of certain cancer cells. acs.org The boronic acid group acts as a recognition ligand, binding to these sialic acid residues and leading to the preferential accumulation of the drug carrier at the tumor site. acs.org

Nanoparticles, such as those made from polymers, can be decorated with boronic acids to create targeted delivery vehicles. nih.govnih.gov These systems can encapsulate anticancer drugs, improving their solubility, stability, and circulation time in the bloodstream. nih.gov Upon reaching the tumor microenvironment, the boronic acid facilitates cellular uptake, delivering the therapeutic payload directly to the cancer cells. This targeted approach can enhance the efficacy of the drug and reduce systemic toxicity. nih.govnih.gov

Enhancing Cytosolic Delivery of Proteins and Toxins

Delivering large biomolecules like therapeutic proteins into the cell's interior (the cytosol) is a major hurdle, as they generally cannot cross the cell membrane on their own. nih.gov Boronic acid-based systems are being developed to overcome this barrier. One strategy involves modifying proteins with boronic acids or using boronic acid-bearing nanoparticles as carriers. nih.govrsc.org

Gold nanoparticles functionalized with 4-mercaptophenylboronic acid have been shown to complex with cargo proteins through a combination of nitrogen-boronate coordination and ionic interactions. rsc.org These complexes are taken up by cells through endocytosis. rsc.org Furthermore, boronic acid-linked cell-penetrating peptides (CPPs) have demonstrated enhanced delivery of proteins like ubiquitin into cells. nih.govacs.org The boronic acid moiety is thought to interact with the diol-rich glycocalyx on the cell surface, facilitating entry. nih.govnih.gov Once inside the cell's endosomes, specific triggers can facilitate the release of the protein into the cytosol where it can perform its therapeutic function. rsc.orgacs.org Some advanced systems use "traceless" linkers that are cleaved by cellular enzymes, releasing the native, unmodified protein. nih.gov

Applications in Live-Cell Imaging and Theranostics

The interaction between boronic acids and diols can be designed to produce a detectable signal, such as a change in fluorescence, making them useful for live-cell imaging. nih.gov Fluorescent probes incorporating a boronic acid can "turn on" or shift their emission wavelength upon binding to specific saccharides on the cell surface or within the cell. This allows for the visualization of biological processes and the detection of specific biomarkers in real-time. nih.gov

This capability extends to the field of theranostics, which combines therapy and diagnostics into a single platform. A nanoparticle can be engineered to carry both a therapeutic drug and an imaging agent. By functionalizing this nanoparticle with this compound, it can be targeted to specific cells (diagnostic function) while simultaneously delivering a drug payload (therapeutic function). rsc.org For example, fluorescent polymer nanoparticles modified with phenylboronic acid have been developed to carry the drug doxorubicin (B1662922) for both intracellular imaging and pH-responsive drug delivery. rsc.org

Engineering Boronic Acid-Modified Nanomaterials for Biomedical Applications (e.g., pH-, ROS-, and Diol-Responsive Systems)

Boronic acid-modified nanomaterials are at the forefront of creating "smart" biomedical systems that respond to specific biological cues. acs.org These materials can be designed to release their cargo in response to changes in the local environment, such as pH, the presence of reactive oxygen species (ROS), or the concentration of diols.

Table 2: Overview of Boronic Acid-Based Responsive Systems

| Stimulus | Mechanism of Action | Application |

|---|---|---|

| pH | Hydrolysis of the boronate ester bond in acidic environments (e.g., tumors, endosomes). manchester.ac.ukacs.org | Triggered drug release in cancer cells or after cellular uptake. nih.govacs.org |

| ROS | Oxidation of the boronic ester by reactive oxygen species (e.g., H₂O₂), leading to cleavage of the C-B bond. nih.govpnas.org | Targeted drug release in inflamed or cancerous tissues with high oxidative stress. thieme-connect.comnih.gov |

| Diols | Competitive binding with a high concentration of a specific diol (e.g., glucose), causing displacement and disassembly of the nanostructure. nih.govacs.org | Glucose-responsive systems for diabetes management (e.g., insulin delivery). dovepress.com |

pH-Responsive Systems: The acidic microenvironment of tumors and intracellular compartments like endosomes (pH 5.0-6.5) provides a natural trigger for drug release. nih.govacs.org Nanoparticles held together by pH-sensitive boronate ester bonds will disassemble in these acidic conditions, releasing their therapeutic payload precisely where it is needed. acs.org Studies have shown that drug release from such nanoparticles is significantly accelerated at a lower pH (e.g., 5.5) compared to the physiological pH of blood (7.4). nih.gov

ROS-Responsive Systems: Many pathological conditions, including cancer and inflammation, are characterized by elevated levels of ROS. thieme-connect.comnih.gov Arylboronic esters can be cleaved by ROS such as hydrogen peroxide (H₂O₂). nih.govescholarship.org This susceptibility allows for the design of drug delivery systems that are stable in normal tissues but release their drug cargo upon encountering the high ROS levels in diseased tissues, thereby increasing therapeutic specificity. nih.gov

Diol-Responsive Systems: The reversible binding of boronic acids to diols can be used to create systems that respond to the concentration of specific sugars. rsc.org This is particularly relevant for developing glucose-responsive systems for diabetes treatment. For instance, a hydrogel network cross-linked by boronate esters can encapsulate insulin. In the presence of high glucose levels, the glucose competes for binding to the boronic acid, disrupting the hydrogel network and triggering the release of insulin. dovepress.com

Dynamic Covalent Chemistry in Biological Contexts

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing chemical systems to adapt and change their constitution. nih.gov The reaction between boronic acids and diols to form boronate esters is a classic and powerful example of DCC. bohrium.comnih.gov

This reversibility is the key feature, allowing for the creation of dynamic systems where components can exchange, assemble, and disassemble in response to their environment. nih.govnih.gov In a biological context, this has profound implications. It allows for the construction of self-healing hydrogels, where broken boronate ester cross-links can reform. nih.govacs.org It also enables the development of adaptive drug delivery systems that can respond to multiple stimuli, such as both pH and glucose levels. dovepress.comrsc.org

Furthermore, DCC based on boronic acids is used to create dynamic combinatorial libraries. nih.gov By allowing a mixture of boronic acids and diol-containing building blocks to equilibrate, researchers can identify the most stable combinations that bind to a biological target, such as a protein or nucleic acid, thereby accelerating the discovery of new drugs and probes. nih.gov The inherent biocompatibility of many boronic acid compounds makes this chemistry particularly suitable for applications within living systems. nih.govnih.gov

Boronic Acid-Mediated Click Chemistry for Bioconjugation and Assembly

Boronic acids have become essential reagents in the realm of click chemistry, a set of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks. nih.govrsc.org Boronic acid-mediated click chemistry leverages the unique ability of the boronic acid group to form reversible covalent bonds with specific functional groups, most notably diols. rsc.orgcymitquimica.com This reactivity is central to its use in bioconjugation, where the precise and stable linking of molecules such as proteins, peptides, and nucleic acids is required.

This compound is a valuable reactant in this context. The core of its function lies in the boronic acid moiety (B(OH)₂), which can react with 1,2- or 1,3-diols present on biomolecules to form stable cyclic boronate esters. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring can modulate the electronic properties and, consequently, the reactivity of the boronic acid group. These substituents can influence the Lewis acidity of the boron atom, affecting the kinetics and stability of boronate ester formation.

Research in this area focuses on harnessing this controlled reactivity for the assembly of complex biomolecular conjugates. The reaction is often biocompatible, proceeding under mild conditions suitable for sensitive biological molecules. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction, it can present challenges such as copper-mediated degradation of the boronic acid moiety. nih.gov Therefore, boronic acid-diol condensation offers a complementary and, in some cases, advantageous strategy for bioconjugation.

Table 1: Representative Boronic Acid-Mediated Bioconjugation

| Reactant 1 | Reactant 2 (with diol) | Resulting Linkage | Application Example |

| This compound-functionalized fluorophore | Glycoprotein (containing sialic acid diols) | Cyclic Boronate Ester | Fluorescent labeling of specific cell-surface proteins |

| Peptide with integrated this compound | Polysaccharide backbone (e.g., dextran) | Cyclic Boronate Ester | Assembly of peptide-polymer conjugates for drug delivery |

| Small molecule drug modified with a diol | Antibody functionalized with this compound | Cyclic Boronate Ester | Creation of antibody-drug conjugates (ADCs) |

Development of Stimuli-Responsive Conjugates for Biological Applications

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for creating stimuli-responsive materials. rsc.orgnih.gov These "smart" materials can change their properties or release a payload in response to specific environmental triggers, such as changes in pH or the concentration of certain molecules like saccharides. nih.govnih.gov This capability is of immense interest in medicinal chemistry for applications like targeted drug delivery and diagnostics. nih.govchemimpex.com

This compound is particularly well-suited for designing stimuli-responsive conjugates. The key is the reversible nature of the boronate ester bond. The stability of this bond is highly dependent on pH. In acidic conditions, the equilibrium often favors the dissociated boronic acid and diol, while at physiological or slightly alkaline pH, the stable cyclic boronate ester is favored. This pH-dependent equilibrium allows for the design of systems that can release a conjugated molecule (e.g., a drug) in the acidic microenvironment of a tumor or within specific cellular compartments like endosomes.

Furthermore, the interaction is competitive. The presence of high concentrations of other diol-containing molecules, such as glucose, can displace a conjugated biomolecule from the boronate ester. This has been exploited to create glucose-responsive systems, for example, for insulin delivery. The 4-hydroxy and 2-methyl substituents on the phenyl ring of this compound can fine-tune the pKa of the boronic acid, thereby altering the pH range over which this switching behavior occurs, allowing for the precise engineering of conjugates for specific biological environments. cymitquimica.com

Table 2: Stimuli-Responsive Behavior of Conjugates

| Stimulus | Mechanism of Action | Resulting Change in Conjugate | Potential Biological Application |

| Low pH (e.g., tumor microenvironment) | Hydrolysis of the boronate ester bond is favored at acidic pH. | Release of a conjugated drug molecule from the this compound linker. | pH-triggered drug release at a target site. nih.gov |

| High Glucose Concentration | Competitive binding of glucose (a diol) to the boronic acid moiety. | Displacement and release of the originally conjugated biomolecule. | Glucose-responsive delivery of insulin. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid group. | Cleavage of the linker and irreversible release of the payload. | ROS-mediated drug release in inflamed or cancerous tissues. |

Computational and Theoretical Investigations of 4 Hydroxy 2 Methylphenylboronic Acid

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to understanding the behavior of boronic acids. DFT methods are widely used for their balance of computational cost and accuracy in predicting geometric and electronic properties, while MP2 is often employed for more precise energy calculations. nih.govresearchgate.net

The boronic acid functional group features a boron atom with a vacant p-orbital, making it a Lewis acid. mdpi.com In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. ru.nllodz.pl Computational methods are crucial for quantifying the Lewis acidity, which governs reactivity. rsc.org